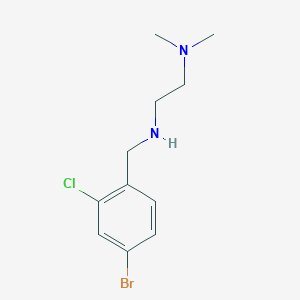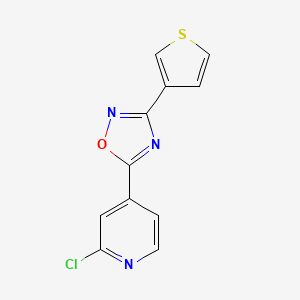
5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. It could include reactions with common reagents, its behavior under various conditions, etc.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Applications De Recherche Scientifique
Apoptosis Induction and Anticancer Potential
- Apoptosis Inducer and Anticancer Agent : Zhang et al. (2005) discovered a compound structurally similar to 5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole, which acts as an apoptosis inducer and has potential as an anticancer agent. This compound showed effectiveness against breast and colorectal cancer cell lines, with a specific activity against T47D cells, resulting in cell cycle arrest and apoptosis induction (Zhang et al., 2005).
Synthesis and Biological Assessment
- Synthesis and Pharmacological Study : Karpina et al. (2019) conducted research on the synthesis of various acetamides containing a 1,2,4-oxadiazole cycle, including derivatives structurally related to the compound . These compounds were synthesized starting from 2-chloropyridine carboxylic acids and assessed for their pharmacological activity (Karpina et al., 2019).
Antibacterial Activity
- Antibacterial Candidate Drugs : Hu et al. (2005) synthesized novel compounds, including oxadiazoles incorporating a pyridyl triazole ring, similar in structure to the target compound. These demonstrated promising antibacterial activity, suggesting their potential as antibacterial candidate drugs (Hu et al., 2005).
Photoluminescence Properties
- Photoluminescent Material : Bharti et al. (2013) investigated complexes involving derivatives of 1,3,4-oxadiazole, akin to the compound of interest. They found that these complexes exhibit photoluminescence properties, suggesting potential applications in materials science (Bharti et al., 2013).
Cytotoxic Evaluation
- Anticancer Derivatives : Adimule et al. (2014) synthesized novel derivatives of 1,3,4-oxadiazoles, including compounds structurally similar to the target compound, and evaluated their cytotoxic effects on various cancer cell lines. Their findings point towards potential anticancer applications (Adimule et al., 2014).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be pursued, etc.
Please consult with a
Propriétés
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3OS/c12-9-5-7(1-3-13-9)11-14-10(15-16-11)8-2-4-17-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUFVLBOALAAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=NO2)C3=CSC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



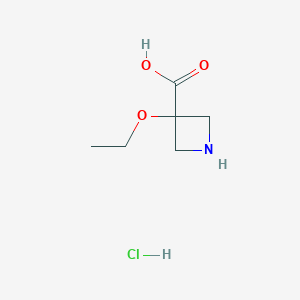
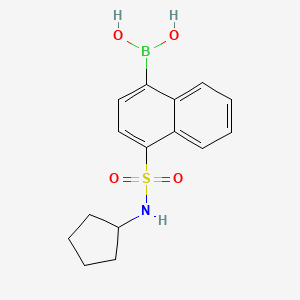
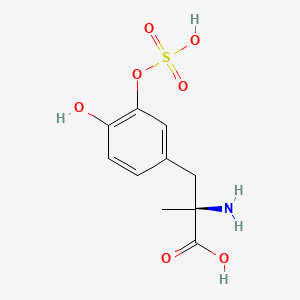
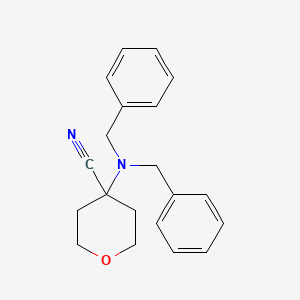
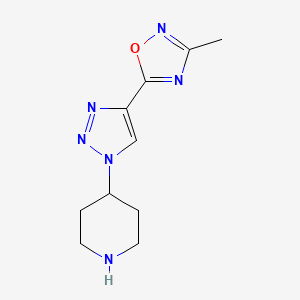
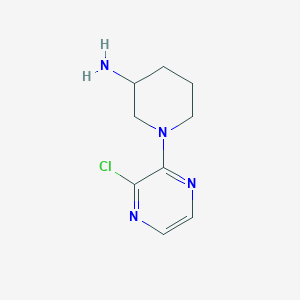
![6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1434302.png)
![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride](/img/structure/B1434304.png)
![2,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B1434305.png)
![[({3-Chloro-8-oxa-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5-tetraen-5-yl}methyl)sulfanyl](ethoxy)methanethione](/img/structure/B1434306.png)
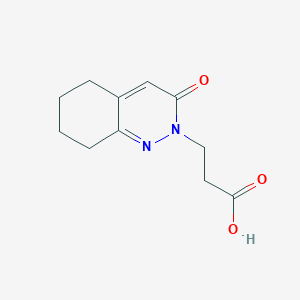
![Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1434312.png)
